(4E,8E)-Dodeca-4,8-dienedial is an organic compound characterized by its unique structure, which features two conjugated double bonds and two aldehyde functional groups. Its molecular formula is , and it has a molar mass of approximately 194.27 g/mol. The compound exists in a diene form, specifically with the E configuration at both the 4 and 8 positions. This structural arrangement contributes to its reactivity and potential biological activity. The compound is also known by several synonyms, including dodeca-4,8-dienedial and EINECS 259-584-2 .
Research indicates that (4E,8E)-dodeca-4,8-dienedial exhibits notable biological activity. It has been studied for its potential as a pheromone component in various insect species, suggesting a role in chemical communication . Furthermore, its structural characteristics may contribute to cytotoxic effects against certain cancer cell lines, although more extensive studies are necessary to fully elucidate its pharmacological properties .
The synthesis of (4E,8E)-dodeca-4,8-dienedial can be achieved through several methods:
(4E,8E)-Dodeca-4,8-dienedial has several applications across different fields:
Several compounds share structural similarities with (4E,8E)-dodeca-4,8-dienedial. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Octen-3-aldehyde | Unsaturated aldehyde | One double bond; common in fungi |
| 2-Alkenal | Unsaturated aldehyde | Varies in chain length; used in flavoring |
| (Z)-Hexa-2-enal | Unsaturated aldehyde | Contains one double bond; found in various plants |
| (Z,E)-Dodecadienal | Diene with aldehyde | Different configurations at double bonds |
Uniqueness of (4E,8E)-Dodeca-4,8-dienedial:
The unique feature of (4E,8E)-dodeca-4,8-dienedial lies in its specific E configuration at both double bonds and the presence of two aldehyde groups. This combination contributes to its distinct reactivity and biological activity compared to other similar compounds.